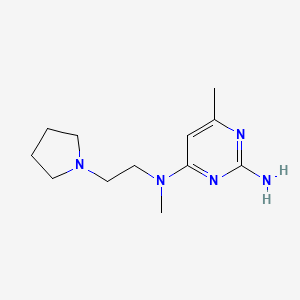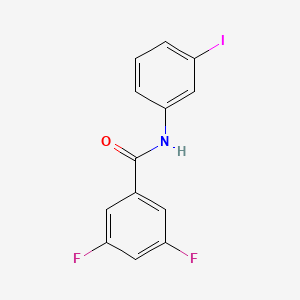![molecular formula C14H10BrIO2 B14914936 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10BrIO2 It is characterized by the presence of bromine and iodine atoms attached to a benzyl ether and benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to obtain 3-bromo-4-hydroxybenzaldehyde. This intermediate is then subjected to an etherification reaction with 4-iodobenzyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings, facilitated by the presence of halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Depending on the substituent introduced, products can vary widely.
Oxidation: 3-Bromo-4-[(4-iodobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-4-[(4-iodobenzyl)oxy]benzyl alcohol.
科学的研究の応用
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, the presence of bromine and iodine atoms facilitates various coupling reactions. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde
Uniqueness
3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation provides versatility in synthetic applications, making it a valuable compound in organic synthesis.
特性
分子式 |
C14H10BrIO2 |
|---|---|
分子量 |
417.04 g/mol |
IUPAC名 |
3-bromo-4-[(4-iodophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10BrIO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 |
InChIキー |
FFDVMJVVTLNVFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)





![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)






![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
